Aprepitant - 170729-80-3

Aprepitant

Catalog Number: EVT-259734
CAS Number: 170729-80-3
Molecular Formula: C23H21F7N4O3
Molecular Weight: 534.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprepitant is a selective antagonist of human substance P/neurokinin 1 (NK1) receptors. [] It is classified as a non-peptide tachykinin NK1 receptor antagonist. [] Aprepitant plays a significant role in scientific research, particularly in the fields of neurobiology, oncology, and pharmacology, as a tool to investigate the roles of substance P and NK1 receptors in various physiological and pathological processes. []

Future Directions
  • Optimizing Aprepitant's Antiemetic Regimen: Further research is needed to identify optimal dosing strategies and patient populations for maximizing the efficacy of Aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). [, , ]
  • Exploring Aprepitant's Role in Other Conditions: Investigating the potential therapeutic benefits of Aprepitant in conditions like gastroparesis, opioid withdrawal, and HIV-associated inflammation, where preliminary evidence suggests possible applications, warrants further research. [, , ]
  • Understanding Aprepitant's Drug Interactions: Further investigation into Aprepitant's complex interplay with drug-metabolizing enzymes, particularly CYP3A4 and CYP2C9, is crucial to optimize its use and minimize potential drug interactions. [, , ]
  • Developing Novel NK1 Receptor Antagonists: The knowledge gained from Aprepitant can be applied to develop novel and more potent NK1 receptor antagonists with improved pharmacological profiles and expanded therapeutic applications. []

Fosaprepitant

Compound Description: Fosaprepitant (L-758,298) is the water-soluble prodrug of Aprepitant. [, , ] It is rapidly converted to Aprepitant in vivo via ubiquitous phosphatases, primarily within 30 minutes of intravenous administration. [, ] Like Aprepitant, Fosaprepitant is used in combination with other antiemetics to prevent chemotherapy-induced nausea and vomiting (CINV). [, , ]

Relevance: Fosaprepitant is structurally similar to Aprepitant, differing only by the presence of a phosphoryl group. [, ] This structural modification allows for intravenous administration, offering an alternative route to oral Aprepitant, particularly beneficial for patients unable to tolerate oral medications. [, , ] Due to its rapid conversion, Fosaprepitant exhibits similar pharmacokinetic and pharmacodynamic properties to Aprepitant, making it an effective option for CINV prevention. [, , , , ]

L-755,446

Compound Description: L-755,446 is a major metabolite of Aprepitant. [] Unlike Aprepitant, it lacks a triazole ring in its structure. [] Interestingly, despite this structural difference, L-755,446 exhibits a stronger inductive effect on cytochrome P450 3A4 (CYP3A4) compared to Aprepitant. []

Relevance: As a key metabolite of Aprepitant, L-755,446 contributes to the drug's overall pharmacological profile. [] The structural difference, particularly the absence of the triazole ring, highlights the complexity of metabolic pathways and potential for varied biological activity even among closely related compounds. The stronger CYP3A4 induction by L-755,446 compared to Aprepitant demonstrates how metabolic transformations can influence drug interaction profiles. []

N-Dealkylated Aprepitant (ND-AP)

Compound Description: ND-AP is an active metabolite of Aprepitant formed through N-dealkylation. [] Similar to Aprepitant, it acts as a neurokinin-1 receptor antagonist and contributes to the drug's overall antiemetic effect. []

Relevance: ND-AP is a structurally similar, active metabolite of Aprepitant, further highlighting the complex metabolism and potential for multiple active compounds contributing to the drug's effects. [] The fact that both Aprepitant and ND-AP exhibit antiemetic activity emphasizes the importance of understanding metabolite profiles for drugs like Aprepitant. []

N-Dealkylated Aprepitant Carboxyl Form (ND-CAP)

Compound Description: ND-CAP is a metabolite of Aprepitant generated through a two-step process: N-dealkylation followed by conversion to its carbonyl form. [] Although its pharmacological activity is not explicitly discussed in the provided literature, its presence as a metabolite highlights the metabolic pathways involved in Aprepitant clearance. []

Relevance: ND-CAP, although not directly discussed as pharmacologically active, represents an important pathway in the metabolism and elimination of Aprepitant. [] Understanding the formation and potential activity of ND-CAP is crucial for comprehensive pharmacokinetic and drug interaction studies of Aprepitant.

Source and Classification

Aprepitant is a synthetic compound classified as a neurokinin-1 receptor antagonist. It is primarily used in the medical field for the prevention of chemotherapy-induced nausea and vomiting, as well as for post-operative nausea and vomiting. The compound is commercially available under the brand name Emend in capsule form, typically dosed at 80 mg or 125 mg . Chemically, aprepitant is known as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one .

Synthesis Analysis

The synthesis of aprepitant involves several key steps and intermediates. A notable method includes:

  1. Condensation Reaction: The hydrochloride salt of a specific morpholine derivative is reacted with amidrazone in the presence of potassium carbonate and organic solvents such as dimethylformamide and toluene. This step forms an intermediate compound.
  2. Cyclization: The reaction mixture undergoes cyclization at elevated temperatures (approximately 140 °C) to yield aprepitant directly without isolating intermediates .
  3. Isolation: Aprepitant is isolated from the reaction mixture using water and an acid (e.g., acetic acid) to precipitate the final product .
  4. Optimization: Recent studies have focused on improving the solubility of aprepitant through complexation with sulfobutyl ether-β-cyclodextrin, enhancing its bioavailability .
Molecular Structure Analysis

Aprepitant has a complex molecular structure characterized by a morpholine core and several functional groups that contribute to its pharmacological activity:

  • Core Structure: The compound features a morpholine ring attached to a triazolinone moiety.
  • Substituents: It contains two aromatic rings: a p-fluorophenyl group and a 3,5-bis(trifluoromethyl)phenyl group linked through an ether bond. The arrangement and distance between these rings are critical for its high affinity for the neurokinin-1 receptor .

The molecular formula of aprepitant is C23H21F3N4OC_{23}H_{21}F_{3}N_{4}O, with a molecular weight of approximately 409.43 g/mol.

Chemical Reactions Analysis

Aprepitant participates in various chemical reactions primarily during its synthesis:

  • Condensation Reactions: These are crucial for forming the initial intermediates that lead to aprepitant.
  • Cyclization Reactions: This step involves forming the triazolinone structure from previously formed intermediates under heat.

The stability of aprepitant in various conditions has been studied, particularly in relation to its use as a therapeutic agent where it must maintain efficacy during storage and administration.

Mechanism of Action

Aprepitant functions as an antagonist at the neurokinin-1 receptor, which plays a significant role in emesis (vomiting). By blocking this receptor, aprepitant effectively reduces the effects of substance P, a neuropeptide associated with nausea and vomiting.

  • Binding Affinity: Aprepitant exhibits high affinity for the neurokinin-1 receptor, which is crucial for its effectiveness in preventing nausea induced by chemotherapy or surgery .

Research indicates that modifications to aprepitant's structure can enhance its binding properties and therapeutic potential against various cancers that overexpress neurokinin-1 receptors .

Physical and Chemical Properties Analysis

Aprepitant exhibits several notable physical and chemical properties:

Applications

Aprepitant's primary application lies in oncology and postoperative care:

  • Chemotherapy-Induced Nausea and Vomiting: It is widely used alongside other antiemetic agents to improve patient comfort during cancer treatments.
  • Postoperative Nausea and Vomiting: Aprepitant is also effective in preventing nausea following surgical procedures.

Recent research explores novel applications of aprepitant derivatives in radiopharmaceuticals for targeting neurokinin-1 receptors in cancer therapy . This advancement highlights the potential for aprepitant-based compounds in both diagnostic imaging and therapeutic contexts.

Synthesis and Development of Aprepitant

Historical Evolution of Synthesis Methodologies

Early Synthetic Routes and Challenges in Process Optimization

The inaugural commercial synthesis of aprepitant (brand name Emend®) developed by Merck & Co. comprised six linear synthetic steps with significant operational and environmental challenges. This route was based on the original discovery synthesis and faced critical limitations in scalability and safety. Key issues included:

  • Utilization of hazardous reagents including sodium cyanide (acute toxicity risk), dimethyl titanocene (pyrophoric compound requiring cryogenic handling), and gaseous ammonia (high-pressure equipment requirements) [4] [5].
  • Cryogenic conditions (-40°C) necessary for stereochemical control during the formation of aprepitant's three contiguous chiral centers, substantially increasing energy consumption [4].
  • Generation of methane as a byproduct during titanium-mediated reductive amination steps, presenting explosion hazards at production scale [4] [9].
  • Low overall yield of approximately 40% due to multiple intermediate purification requirements and stereochemical imperfections that necessitated chromatographic separations [5].
  • Significant solvent-intensive processes generating approximately 340,000 liters of waste per ton of final product, predominantly from halogenated hydrocarbons and ethers used in extractions and crystallizations [5].

These technical and safety constraints necessitated extensive process optimization before initial FDA approval in 2003. The first-generation manufacturing route, while enabling initial commercialization, represented an unsustainable long-term production solution due to its environmental footprint and economic inefficiency.

Table 1: Challenges in Initial Aprepitant Synthesis

ParameterFirst-Generation ProcessPrimary Limitations
Synthetic Steps6 linear stepsLow overall yield (40%)
Hazardous ReagentsSodium cyanide, dimethyl titanocene, NH₃(g)Safety risks, specialized containment
Temperature RequirementsCryogenic (-40°C) stepsHigh energy consumption
ByproductsMethane, titanium saltsExplosion risk, metal waste
Solvent Waste~340,000 L/ton productHigh environmental impact

Transition to Environmentally Sustainable Synthesis Protocols

Driven by environmental and economic imperatives, Merck developed a revolutionary second-generation synthesis that received the Presidential Green Chemistry Challenge Award in 2005. This innovative approach implemented three transformative strategies:

  • Convergent Fragment Coupling: The redesigned route employed four molecular fragments of comparable complexity assembled through three highly atom-economical steps:
  • Chiral trifluoromethylated phenyl ethanol (synthesized via catalytic asymmetric hydrogenation)
  • Racemic morpholine precursor
  • Fluorophenyl group
  • Triazolinone side chain [5]
  • Crystallization-Induced Asymmetric Transformation (CIAT): The process leveraged the inherent chirality of the phenylethanol fragment to control stereochemistry. Upon coupling with the racemic morpholine precursor, the desired diastereomer crystallized selectively from the reaction mixture, while the unwanted isomer remained in solution and underwent in situ epimerization, achieving >98% diastereomeric excess [5] [9].

  • Green Chemistry Principles Implementation:

  • Elimination of all hazardous reagents (cyanide, titanium complexes, gaseous ammonia)
  • Replacement of cryogenic conditions with ambient temperature reactions
  • Reduction of solvent consumption by 80% through aqueous-based reactions
  • Doubled overall yield to 76% through minimized purification needs [2] [5]

This strategic redesign resulted in dramatic environmental improvements, eliminating approximately 41,000 gallons of waste per 1,000 pounds of aprepitant produced while simultaneously reducing raw material requirements by 80% and water usage by 20% [2] [5]. The energy intensity decreased significantly due to eliminated cryogenic requirements and reduced distillation demands.

Table 2: Environmental Impact Comparison of Aprepitant Synthesis Routes

MetricFirst-Generation (2003)Second-Generation (2005)Improvement
Synthetic Steps6350% reduction
Overall Yield~40%76%90% increase
Solvent Waste340,000 L/ton68,000 L/ton80% reduction
Hazardous ReagentsMultiple (CN⁻, Ti)None eliminated100% reduction
Special ConditionsCryogenic (-40°C)Ambient temperatureEnergy efficiency
Water UsageBaseline20% of original80% reduction

Structural Modifications and Analog Design for Enhanced Bioactivity

Beyond its established antiemetic applications, aprepitant's core structure has inspired extensive medicinal chemistry research aimed at enhancing bioactivity, particularly for emerging oncology applications. The molecular architecture features:

  • Three chiral centers creating a morpholine core with stereochemical configuration (2R,3S) critical for NK1 receptor binding [4]
  • Trifluoromethyl groups enhancing membrane permeability and metabolic stability
  • Fluorophenyl moiety contributing to π-stacking interactions within the receptor binding pocket
  • Triazolinone group forming key hydrogen bonds with NK1 receptor residues [7]

Recent structural modification strategies have focused on overcoming aprepitant's inherent biopharmaceutical limitations (water solubility = 3-7 μg/mL at physiological pH) while enhancing receptor affinity:

  • Co-Amorphous Systems (CAMs):
  • Aprepitant-Naringin CAMs (1:1 molar ratio) created via solvent evaporation demonstrate:
  • 4.5-fold increase in solubility (32.5 μg/mL vs 7 μg/mL for pure aprepitant)
  • Complete amorphization confirmed by powder XRD halo patterns
  • Strong intermolecular interactions via hydrogen bonding between aprepitant's triazolinone carbonyl and naringin's phenolic OH groups
  • Enhanced anticancer activity against A549 lung cancer cells (IC₅₀ reduction from 48 μM to 29 μM) through dual NK1 receptor blockade and P-glycoprotein inhibition [7]
  • Cyclodextrin Inclusion Complexes:
  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) complexes prepared via saturated aqueous solution method:
  • Phase solubility analysis demonstrated Aᴿ-type diagrams indicating 1:1 complexation
  • Stability constant (Kₛ) = 1,842 M⁻¹ confirming strong interaction
  • Dissolution rate enhancement exceeding commercial Emend® in pH 4.5 acetate buffer
  • Comparable bioavailability to nanoparticle formulations in canine models [6]
  • Nanostructured Formulations:
  • Supercritical antisolvent (SAS) processing with polyvinylpyrrolidone (PVP):
  • Production of microcapsules (2-10 μm mean diameter) using coaxial annular nozzle technology
  • Enhanced dissolution kinetics attributed to amorphous conversion and increased surface area
  • Kilogram-scale production capability demonstrating industrial viability [8]
  • Nanocrystal technologies (commercial Emend®):
  • Drug nanoparticles (<200 nm) coated onto cellulose beads
  • Bioavailability enhancement to 65% compared to conventional crystals [6] [9]

Table 3: Advanced Formulation Technologies for Aprepitant Bioavailability Enhancement

TechnologyKey ComponentsPerformance MetricsMechanistic Advantages
Co-Amorphous System (CAM)Naringin flavonoid4.5× solubility increase; IC₅₀ reduction to 29 μMHydrogen bonding; P-gp inhibition
Cyclodextrin ComplexSBE-β-cyclodextrinKₛ=1,842 M⁻¹; enhanced dissolutionMolecular encapsulation in hydrophobic cavity
Supercritical MicrocapsulesPVP polymer2-10 μm particles; kg/hour productionAmorphous conversion via SAS process
Commercial NanocrystalsCellulose carriers65% bioavailability; <200 nm crystalsSurface area enhancement

Green Chemistry Approaches in Industrial-Scale Production

The implementation of green chemistry principles in aprepitant manufacturing represents a paradigm shift in pharmaceutical process design, establishing new standards for sustainable active pharmaceutical ingredient (API) production:

  • Atom Economy and Step Reduction:
  • The second-generation process achieved unprecedented molecular efficiency through convergent synthesis:
  • Direct coupling of stereochemically complex fragments eliminated protecting group chemistry
  • CIAT technology replaced resource-intensive chromatographic separations
  • Overall atom economy increased from 17% (first-generation) to 76% (second-generation) [5]
  • Catalytic Asymmetric Synthesis:
  • Implementation of heterogeneous platinum-catalyzed hydrogenation for chiral alcohol precursor:
  • Replaced stoichiometric chiral auxiliaries
  • Achieved 99.5% enantiomeric excess
  • Catalyst recycling enabled >20 cycles without significant loss of activity [5]
  • Solvent Selection and Waste Minimization:
  • Strategic solvent substitutions based on Pfizer's solvent sustainability guide:
  • Replacement of dichloromethane (environmental, health, safety score = 5.5) with ethyl acetate (EHS score = 3.8)
  • Water-based crystallization instead of hexane/ether mixtures
  • Overall process mass intensity (PMI) reduced from 245 to 46 kg/kg API [2] [5]
  • Continuous Manufacturing Integration:
  • Flow chemistry implementation for hazardous intermediates:
  • Microreactor technology for exothermic amidation steps
  • Reduced reaction volumes from 5,000L batch reactors to 50L continuous systems
  • On-demand production minimizing intermediate storage [9]
  • Energy-Efficient Processes:
  • Elimination of cryogenic conditions reduced energy consumption by 65%
  • Low-temperature (50°C) isolation of API instead of traditional high-vacuum distillation
  • Combined reaction-extraction operations minimizing thermal transfers [5]

The economic impact of these green chemistry innovations has been profound, with production costs reduced by 75% while simultaneously eliminating 250 metric tons of waste annually at commercial scale. This case established aprepitant as a benchmark for sustainable API manufacturing, demonstrating that environmental improvements can align with economic objectives in pharmaceutical production [2] [5].

Properties

CAS Number

170729-80-3

Product Name

Aprepitant

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Solubility

Practically insoluble
1.94e-02 g/L

Synonyms

MK0869; MK 0869; MK-0869; ONO7436; ONO-7436; ONO 7436; L754030; L-754030; L 754030; Aprepitant; US brand name: Emend

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.